Cas no 13073-26-2 (2-Iodo-6-nitrophenol)
2-Iodo-6-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Iodo-6-nitrophenol
- 2-Iodo-6-nitro-phenol
- 2-Iodo-6-nitrophenol97%
- 2-Iodo-6-nitrophenol 97%
- 2-Hydroxy-3-iodonitrobenzene
- Phenol, 2-iodo-6-nitro-
- D92861
- SCHEMBL7114571
- CS-0148052
- MFCD00859244
- 6-iodo-2-nitrophenol
- DTXSID00544393
- AKOS022172087
- 13073-26-2
- PS-10599
- DTXCID40495178
-
- MDL: MFCD00859244
- Inchi: 1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
- InChI Key: UGDVZTHIEZAYRU-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 264.92359g/mol
- Monoisotopic Mass: 264.92359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 66Ų
2-Iodo-6-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM127017-1g |
2-iodo-6-nitrophenol |
13073-26-2 | 95% | 1g |
$282 | 2021-06-17 | |
| TRC | I706710-10mg |
2-iodo-6-nitrophenol |
13073-26-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I706710-50mg |
2-iodo-6-nitrophenol |
13073-26-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I706710-100mg |
2-iodo-6-nitrophenol |
13073-26-2 | 100mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM127017-1g |
2-iodo-6-nitrophenol |
13073-26-2 | 95% | 1g |
$286 | 2024-08-02 | |
| abcr | AB531525-250 mg |
2-Iodo-6-nitrophenol; . |
13073-26-2 | 250MG |
€253.60 | 2022-08-31 | ||
| abcr | AB531525-1 g |
2-Iodo-6-nitrophenol; . |
13073-26-2 | 1g |
€396.00 | 2022-08-31 | ||
| Apollo Scientific | OR45114-250mg |
2-Iodo-6-nitrophenol |
13073-26-2 | 97% | 250mg |
£56.00 | 2025-02-20 | |
| Apollo Scientific | OR45114-1g |
2-Iodo-6-nitrophenol |
13073-26-2 | 97% | 1g |
£128.00 | 2025-02-20 | |
| Alichem | A014003484-250mg |
2-Iodo-6-nitrophenol |
13073-26-2 | 97% | 250mg |
470.40 USD | 2021-06-22 |
2-Iodo-6-nitrophenol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-Iodo-6-nitrophenol
2-Iodo-6-nitrophenol and Its Role in Modern Pharmaceutical Research
2-Iodo-6-nitrophenol (CAS No. 13073-26-2) is a pivotal compound in the field of organic chemistry and pharmaceutical development, characterized by its unique iodine and nitro functional groups. This molecule serves as a versatile building block for the synthesis of complex organic molecules, including drug candidates and agrochemicals. Recent advancements in synthetic methodologies have further expanded its utility in green chemistry and high-throughput screening platforms. The structural features of 2-Iodo-6-nitrophenol make it a valuable tool for targeted drug discovery and biological activity modulation.
2-Iodo-6-nitrophenol is synthesized through electrophilic aromatic substitution reactions, where iodine and nitro groups are introduced into the phenol ring. This process is often catalyzed by metal-based reagents or acidic conditions, as demonstrated in a 2023 study published in *Journal of Organic Chemistry*. The iodine atom enhances the electrophilicity of the phenol ring, enabling selective functionalization for downstream drug development. Researchers have also explored photocatalytic methods to improve the efficiency of 2-Iodo-6-nitrophenol synthesis, reducing energy consumption and waste generation in sustainable chemistry practices.
In pharmaceutical applications, 2-Iodo-6-nitrophenol has been investigated as a precursor for anti-inflammatory agents and antimicrobial compounds. A 2022 study in *Bioorganic & Medicinal Chemistry* highlighted its potential in modulating cytokine pathways, which are critical in inflammatory diseases such as rheumatoid arthritis. The nitro group contributes to electron-withdrawing effects, influencing the receptor binding affinity of derivatives. Additionally, 2-Iodo-6-nitrophenol has shown antioxidant properties in in vitro experiments, suggesting its possible role in neurodegenerative disease treatment.
Recent computational studies have focused on the molecular dynamics of 2-Iodo-6-nitrophenol in aqueous environments. A 2024 paper in *Chemical Science* revealed that the iodine atom stabilizes the phenol ring through hydrogen bonding, enhancing its solubility in polar solvents. This property is crucial for drug delivery systems requiring high bioavailability. Furthermore, 2-Iodo-6-nitrophenol has been integrated into nanoparticle formulations to improve targeted drug release in cancer therapy, as reported in *Advanced Drug Delivery Reviews* (2023).
The chemical stability of 2-Iodo-6-nitrophenol is another area of active research. A 2021 study in *Organic & Biomolecular Chemistry* demonstrated that the iodine atom acts as a radical scavenger, preventing oxidative degradation during storage or processing. This characteristic is particularly important for pharmaceutical intermediates requiring long-term shelf life. Researchers are also exploring derivatization strategies to enhance the reactivity of 2-Iodo-6-nitrophenol while maintaining its functional integrity.
2-Iodo-6-nitrophenol has been utilized in agrochemical applications as a herbicide and fungicide. Its nitro group imparts toxicity to target organisms, while its iodine atom enhances selectivity against non-target species. A 2020 review in *Pesticide Biochemistry and Physiology* emphasized its role in crop protection and pest management. However, environmental impact assessments are critical to ensure its safety in ecosystems, as noted in a 2023 report by the International Union of Pure and Applied Chemistry (IUPAC).
Synthetic versatility remains a key advantage of 2-Iodo-6-nitrophenol. It can be functionalized into carboxylic acids, amines, or esters through catalytic reactions, enabling the creation of diverse molecular scaffolds. A 2024 study in *Chemical Communications* showcased its use in click chemistry to generate drug-like molecules with high potency. These derivatives are being tested for antibacterial and antiviral activities against multidrug-resistant pathogens.
2-Iodo-6-nitrophenol is also a substrate in enzyme-catalyzed reactions, where its electronic properties influence substrate specificity. A 2023 paper in *ACS Catalysis* described its application in biocatalysis to produce chiral compounds for pharmaceutical use. The iodine atom enhances reactivity in asymmetric synthesis, offering a green alternative to traditional chemical methods.
Regulatory considerations for 2-Iodo-6-nitrophenol include toxicological profiling and ecotoxicity assessments. While it is non-toxic in low concentrations, prolonged exposure may pose health risks. The European Chemicals Agency (ECHA) has classified it under REACH regulations for environmental monitoring. These guidelines ensure safe handling and disposal practices during research and industrial applications.
Future directions for 2-Iodo-6-nitrophenol research include biocompatible formulations and smart drug delivery systems. Its electronic properties make it suitable for nanotechnology applications, such as drug-loaded nanoparticles or biomaterials. Collaborative efforts between pharmaceutical scientists and materials engineers are expected to unlock new therapeutic potentials in personalized medicine and precision healthcare.
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